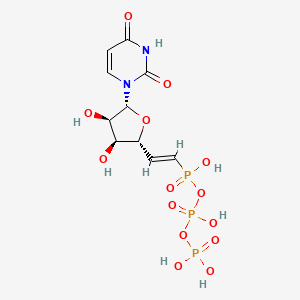
Diphosphoric ((E)-2-((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)vinyl)phosphonic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphosphoric ((E)-2-((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)vinyl)phosphonic anhydride is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a diphosphoric anhydride group and a modified nucleoside moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of Diphosphoric ((E)-2-((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)vinyl)phosphonic anhydride typically involves multiple steps. The process begins with the preparation of the nucleoside precursor, followed by the introduction of the diphosphoric anhydride group. Reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and advanced purification techniques to meet the demand for this compound in research and development.
Chemical Reactions Analysis
Diphosphoric ((E)-2-((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)vinyl)phosphonic anhydride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions for these reactions include controlled temperatures, specific solvents, and catalysts to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified nucleoside derivatives and phosphoric acid esters.
Scientific Research Applications
Diphosphoric ((E)-2-((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)vinyl)phosphonic anhydride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of Diphosphoric ((E)-2-((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)vinyl)phosphonic anhydride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Diphosphoric ((E)-2-((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)vinyl)phosphonic anhydride can be compared with other similar compounds, such as:
Nucleoside analogs: These compounds share structural similarities and are often used in similar research applications.
Phosphoric acid esters: These compounds have similar chemical properties and reactivity.
Diphosphoric anhydrides: These compounds share the diphosphoric anhydride group and exhibit similar chemical behavior. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse scientific applications.
Properties
Molecular Formula |
C10H15N2O14P3 |
|---|---|
Molecular Weight |
480.15 g/mol |
IUPAC Name |
[(E)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]ethenyl]-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid |
InChI |
InChI=1S/C10H15N2O14P3/c13-6-1-3-12(10(16)11-6)9-8(15)7(14)5(24-9)2-4-27(17,18)25-29(22,23)26-28(19,20)21/h1-5,7-9,14-15H,(H,17,18)(H,22,23)(H,11,13,16)(H2,19,20,21)/b4-2+/t5-,7-,8-,9-/m1/s1 |
InChI Key |
BVUTWBNYZGKPJY-LNFZUNPYSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)/C=C/P(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C=CP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















